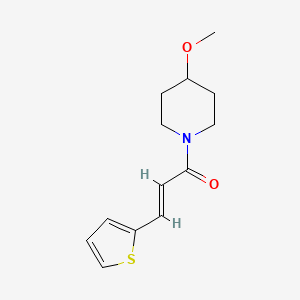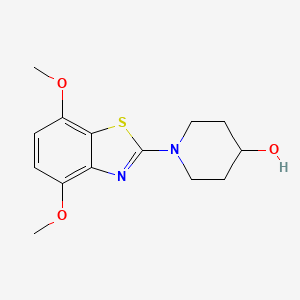![molecular formula C14H16N2O2 B6443949 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640896-57-5](/img/structure/B6443949.png)
4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there are no direct synthesis methods available for ‘4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine’, there are related compounds that have been synthesized. For instance, the synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles has been reported . This method is based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides .Applications De Recherche Scientifique
4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic reactions, such as the enzyme-catalyzed oxidation of this compound to 5-methyl-2-furylazetidine. This compound has also been used to study the interactions between proteins and small molecules. In addition, this compound has been used to study the effects of drugs on biological systems, such as its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine is not well understood. However, it is believed that the compound may interact with proteins in the cell. Specifically, this compound may bind to certain proteins, such as enzymes, and inhibit their activity. In addition, this compound may interact with other molecules, such as DNA, and affect the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may interact with proteins in the cell and affect their activity. In addition, this compound may interact with other molecules, such as DNA, and affect gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine in laboratory experiments has several advantages. First, the compound is relatively stable and can be stored at room temperature. Second, the compound is water-soluble, making it easy to work with in aqueous solutions. Third, the compound is non-toxic and does not have any known side effects. Finally, the compound is relatively inexpensive, making it a cost-effective option for laboratory experiments.
However, this compound also has some limitations. First, the compound is not very soluble in organic solvents, making it difficult to work with in organic solutions. Second, the compound is not very stable and can decompose over time. Third, the compound has a low solubility in water, making it difficult to work with in aqueous solutions.
Orientations Futures
The potential future directions for 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine include further research into its mechanism of action and its potential therapeutic applications. Specifically, further research is needed to better understand how this compound interacts with proteins and other molecules in the cell and how this interaction affects biochemical and physiological processes. In addition, further research is needed to determine the potential therapeutic applications of this compound, such as its ability to inhibit the activity of certain enzymes or its potential use as a drug to treat certain diseases. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine is synthesized through a multi-step process. The first step involves the reaction of 5-methyl-2-furaldehyde with trimethylsilyl azide to form a trimethylsilyl azide adduct. This adduct is then hydrolyzed to form 5-methyl-2-furylazetidine, which is then reacted with pyridine to form this compound. This synthesis method has been used to produce this compound in a variety of concentrations, from 0.1 mM to 100 mM.
Propriétés
IUPAC Name |
4-[1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11-2-3-13(17-11)8-16-9-14(10-16)18-12-4-6-15-7-5-12/h2-7,14H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWGGBLIDAAEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6443869.png)
![5-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6443875.png)
![3-[methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443884.png)
![4,6-dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6443893.png)
![5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B6443900.png)

![3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6443909.png)
![6-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6443928.png)
![6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6443933.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6443942.png)

![3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6443961.png)
![1-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine](/img/structure/B6443975.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6443983.png)
